molecular formula C21H20N2O5S2 B12382052 Hsd17B13-IN-46

Hsd17B13-IN-46

Cat. No.: B12382052
M. Wt: 444.5 g/mol
InChI Key: OEKMKXNLMTXYME-UHFFFAOYSA-N
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Description

Hsd17B13-IN-46 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in hepatocytes and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown promise in reducing liver inflammation and fibrosis, making this compound a potential therapeutic agent for liver diseases .

Preparation Methods

The synthesis of Hsd17B13-IN-46 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific conditions to yield this compound .

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Hsd17B13-IN-46 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions with suitable reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hsd17B13-IN-46 has several scientific research applications:

Mechanism of Action

Hsd17B13-IN-46 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within hepatocytes. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases lipid accumulation in the liver. This leads to a reduction in liver inflammation and fibrosis, which are key features of NAFLD and NASH. The molecular targets and pathways involved include the inhibition of lipid droplet biogenesis and the modulation of lipid metabolism pathways .

Comparison with Similar Compounds

Hsd17B13-IN-46 is unique compared to other HSD17B13 inhibitors due to its high potency and selectivity. Similar compounds include:

    BI-3231: Another potent and selective HSD17B13 inhibitor with similar applications in liver disease research.

    Compound 45: A derivative of BI-3231 with improved metabolic stability and pharmacokinetic properties.

This compound stands out due to its superior efficacy in reducing liver inflammation and fibrosis in preclinical models .

Properties

Molecular Formula

C21H20N2O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

4-[[2-(4-cyclobutylphenyl)-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid

InChI

InChI=1S/C21H20N2O5S2/c1-28-18-11-16(21(24)25)9-10-17(18)23-30(26,27)19-12-29-20(22-19)15-7-5-14(6-8-15)13-3-2-4-13/h5-13,23H,2-4H2,1H3,(H,24,25)

InChI Key

OEKMKXNLMTXYME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C3=CC=C(C=C3)C4CCC4

Origin of Product

United States

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